molecular formula C13H16N2O3 B8286987 3-Pyrrolidineacetamide, N-hydroxy-2-oxo-1-(phenylmethyl)- CAS No. 798543-04-1

3-Pyrrolidineacetamide, N-hydroxy-2-oxo-1-(phenylmethyl)-

Cat. No. B8286987
M. Wt: 248.28 g/mol
InChI Key: FJKREPIGQPRVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723376B2

Procedure details

12 mg of (2-oxo-1-phenethyl-pyrrolidin-3-yl)-acetic acid methyl ester (25r) prepared by the above Step 1 was dissolved in methanol solution (0.04 mM) and then 1.7 M methanolic suspension solution containing NH2OK (0.07 ml, 0.12 mM) was added thereto at 0° C. and the resulting mixture was stirred for 4 hrs at room temperature. The resulting mixture was neutralized with 0.02 ml of acetic acid, diluted with 10% methanol/chloroform solution, filtered and concentrated in vacuo. The resulting compound was purified by Silica gel column chromatography with a solvent mixture mixed with methanol and chloroform (1:9) as an eluant to give 1.6 mg of 2-(1-benzyl-2-oxo-pyrrolidin-3-yl)-N-hydroxy-acetamide (25s) (yield: 8%).
Name
(2-oxo-1-phenethyl-pyrrolidin-3-yl)-acetic acid methyl ester
Quantity
12 mg
Type
reactant
Reaction Step One
[Compound]
Name
methanolic suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NH2OK
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:19])[CH2:4][CH:5]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14]C=2)[C:6]1=[O:18].[NH2:20][O:21][K].C(O)(=O)C>CO.CO.C(Cl)(Cl)Cl>[CH2:10]([N:7]1[CH2:8][CH2:9][CH:5]([CH2:4][C:3]([NH:20][OH:21])=[O:19])[C:6]1=[O:18])[C:11]1[CH:12]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5|

Inputs

Step One
Name
(2-oxo-1-phenethyl-pyrrolidin-3-yl)-acetic acid methyl ester
Quantity
12 mg
Type
reactant
Smiles
COC(CC1C(N(CC1)CCC1=CC=CC=C1)=O)=O
Step Two
Name
methanolic suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NH2OK
Quantity
0.07 mL
Type
reactant
Smiles
NO[K]
Step Three
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. and the resulting mixture was stirred for 4 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting compound was purified by Silica gel column chromatography with a solvent mixture
ADDITION
Type
ADDITION
Details
mixed with methanol and chloroform (1:9) as an eluant

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(CC1)CC(=O)NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 mg
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.